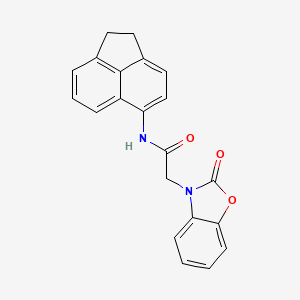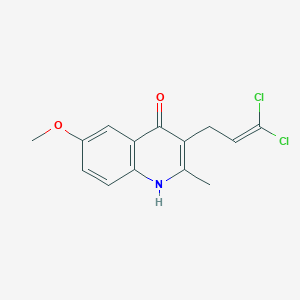![molecular formula C17H21N3O B5669276 4-{3-[(2-methylphenoxy)methyl]piperidin-1-yl}pyrimidine](/img/structure/B5669276.png)
4-{3-[(2-methylphenoxy)methyl]piperidin-1-yl}pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-{3-[(2-methylphenoxy)methyl]piperidin-1-yl}pyrimidine is a synthetic compound that has gained significant attention in recent years due to its potential as a therapeutic agent. This compound has been studied extensively for its ability to modulate various biological pathways, making it a promising candidate for the treatment of various diseases.
Wirkmechanismus
The mechanism of action of 4-{3-[(2-methylphenoxy)methyl]piperidin-1-yl}pyrimidine involves the inhibition of PKC and PDE5 activity. By inhibiting these enzymes, this compound can modulate various biological pathways, including the regulation of cell growth and differentiation, as well as smooth muscle relaxation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-{3-[(2-methylphenoxy)methyl]piperidin-1-yl}pyrimidine are diverse and depend on the specific biological pathway being modulated. Some of the effects include the inhibition of cell growth and differentiation, the regulation of smooth muscle relaxation, and the modulation of various signaling pathways.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 4-{3-[(2-methylphenoxy)methyl]piperidin-1-yl}pyrimidine is its ability to modulate multiple biological pathways, making it a useful tool in the study of various diseases. However, one limitation of this compound is its potential toxicity, which can limit its use in certain experimental settings.
Zukünftige Richtungen
There are several future directions for the study of 4-{3-[(2-methylphenoxy)methyl]piperidin-1-yl}pyrimidine. One direction is the further characterization of its mechanism of action and its potential as a therapeutic agent. Additionally, the development of more potent and selective analogs of this compound could lead to the development of more effective treatments for various diseases. Finally, the study of the pharmacokinetics and pharmacodynamics of this compound could lead to a better understanding of its potential clinical applications.
Synthesemethoden
The synthesis of 4-{3-[(2-methylphenoxy)methyl]piperidin-1-yl}pyrimidine involves the reaction of 2-methylphenol with piperidine-4-carboxaldehyde, followed by the addition of 2-chloromethylpyrimidine. The resulting compound is then purified using column chromatography to obtain the final product.
Wissenschaftliche Forschungsanwendungen
4-{3-[(2-methylphenoxy)methyl]piperidin-1-yl}pyrimidine has been extensively studied for its potential therapeutic applications. It has been shown to modulate various biological pathways, including the inhibition of protein kinase C (PKC) activity, which is involved in the regulation of cell growth and differentiation. Additionally, this compound has been shown to inhibit the activity of phosphodiesterase 5 (PDE5), which is involved in the regulation of smooth muscle relaxation. These properties make 4-{3-[(2-methylphenoxy)methyl]piperidin-1-yl}pyrimidine a promising candidate for the treatment of various diseases, including cancer and erectile dysfunction.
Eigenschaften
IUPAC Name |
4-[3-[(2-methylphenoxy)methyl]piperidin-1-yl]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O/c1-14-5-2-3-7-16(14)21-12-15-6-4-10-20(11-15)17-8-9-18-13-19-17/h2-3,5,7-9,13,15H,4,6,10-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMTGFDRLLPTKJU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC2CCCN(C2)C3=NC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(4-fluorobenzyl)-4-[(5-methyl-1-propyl-1H-pyrazol-4-yl)carbonyl]-2-piperazinone](/img/structure/B5669193.png)
![(3R*,4S*)-1-[2-(difluoromethoxy)benzoyl]-4-propylpyrrolidin-3-amine](/img/structure/B5669201.png)
![N-[(7-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]-2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5669208.png)
![2-benzyl-8-(pyrazolo[1,5-a]pyrimidin-2-ylcarbonyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5669216.png)



![1-phenyl-2-[(4-phenyl-1,3-thiazol-2-yl)thio]ethanone](/img/structure/B5669250.png)
![4-[(2-{1-[3-(2-thienyl)propanoyl]piperidin-3-yl}-1H-imidazol-1-yl)methyl]pyridine](/img/structure/B5669255.png)
![3-{2-[3-(1,3-benzoxazol-2-yl)piperidin-1-yl]-2-oxoethyl}-5,5-dimethyl-1,3-oxazolidine-2,4-dione](/img/structure/B5669259.png)
![1-[4-(methylthio)phenyl]-N-(3,4,5-trimethoxybenzyl)methanamine](/img/structure/B5669281.png)

![1-[4-(phenylsulfonyl)phenyl]azepane](/img/structure/B5669293.png)
